molecular formula C14H15NO3 B13726546 Methyl 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylate

Methyl 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13726546
M. Wt: 245.27 g/mol
InChI Key: IVWSQHCYEPFEIP-UHFFFAOYSA-N
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Description

Methyl 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a carboxylate ester group and an ethoxyphenyl group. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the pyrrole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions include pyrrole-2-carboxylic acids, alcohols, and various substituted pyrrole derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylate
  • Ethyl 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylate
  • Methyl 3-(4-Chlorophenyl)-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

methyl 3-(4-ethoxyphenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H15NO3/c1-3-18-11-6-4-10(5-7-11)12-8-9-15-13(12)14(16)17-2/h4-9,15H,3H2,1-2H3

InChI Key

IVWSQHCYEPFEIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(NC=C2)C(=O)OC

Origin of Product

United States

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